molecular formula C12H21BN2O2 B2711714 1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1047636-01-0

1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2711714
CAS No.: 1047636-01-0
M. Wt: 236.12
InChI Key: TVAZFFXUDMZDGT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound It features a pyrazole ring substituted with an ethyl group, a methyl group, and a dioxaborolane moiety

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction: This is a common method for synthesizing boron-containing pyrazoles. The reaction involves coupling a halogenated pyrazole with a boronic ester in the presence of a palladium catalyst and a base.

    Direct Borylation: Another method involves the direct borylation of a pyrazole derivative using a borylating agent such as B₂pin₂ (bis(pinacolato)diboron) under catalytic conditions.

Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The boron moiety can undergo oxidation to form boronic acids or borates.

    Reduction: The pyrazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The boron group can participate in various substitution reactions, such as forming new C-C bonds via Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like DMF or THF.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the reactants used.

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form C-C bonds.

    Catalysis: Acts as a ligand or catalyst in various organic transformations.

Biology and Medicine:

    Drug Development: Potential scaffold for designing new pharmaceuticals due to its boron moiety, which can enhance drug-target interactions.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science: Incorporated into polymers and materials for electronic applications.

    Agriculture: Potential use in agrochemicals for pest control.

Mechanism of Action

The compound’s mechanism of action depends on its application:

    In Catalysis: The boron moiety can coordinate with metal centers, facilitating various catalytic cycles.

    In Drug Development: The boron atom can form reversible covalent bonds with biological targets, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Boron-containing compounds often target enzymes with nucleophilic active sites.

    Receptors: Can interact with receptors through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    1-Ethyl-4-methyl-1H-pyrazole: Lacks the boron moiety, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but without the ethyl and methyl substitutions, affecting its reactivity and applications.

Uniqueness: 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of substituents, which confer specific reactivity and potential for diverse applications in synthesis, catalysis, and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-7-15-10(9(2)8-14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAZFFXUDMZDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., to the above ether solution of 4-methylpyrazole was added n-BuLi (36.4 mL, 2.5 M in Hexane, 91 mmol) dropwise. The reaction solution was stirred for 1 hour at RT and then cooled to −78° C. [J. Heterocyclic Chem. 41, 931 (2004)]. To the reaction solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (18.49 g, 99 mmol). After 15 min at −78° C., the reaction was allowed to warm to 0° C. over 1 hour. The reaction was diluted with saturated NH4Cl solution and extracted with DCM. The organics were dried over Na2SO4 and concentrated under vacuum to afford 1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (16 g, 80% purity) as a syrup which was used without further purification: LC-MS (ES) m/z 155 (M+H)+for [RB(OH)2].
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